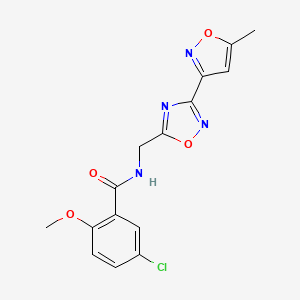

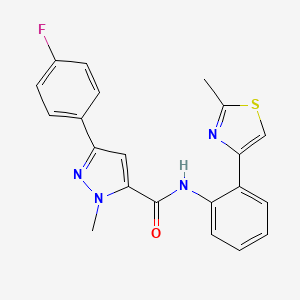

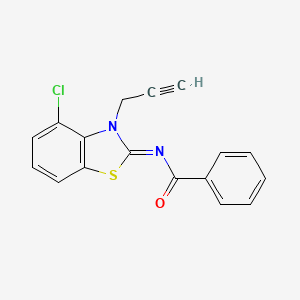

5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide derivatives possess different kinds of pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities . Due to these biologically significances, scientists have interesting to develop various new benzamide derivatives .

Synthesis Analysis

Benzamide is a carbonic acid amide of benzoic acid. Amide is a group of organic chemicals with the general formula RCO-NH2 in which a carbon atom is attached to oxygen in double bond and also attached to a hydroxyl group . Amide is obtained by reaction of an acid chloride, acid anhydride, or ester with an amine .Molecular Structure Analysis

The molecular structure of benzamides involves a carbon atom attached to oxygen in a double bond and also attached to a hydroxyl group . The primary amide is formed by replacement of the carboxylic hydroxyl group by the NH2, amino group .Chemical Reactions Analysis

Amides are named with adding ‘-ic acid’ or ‘-oic acid’ from the name of the parent carboxylic acid and replacing it with the suffix ‘amide’ . Amide can be formed from ammonia (NH3) .Physical And Chemical Properties Analysis

Low molecular weight amides are soluble in water due to the formation of hydrogen bonds . Primary amides have higher melting and boiling points than secondary and tertiary amides .Scientific Research Applications

Synthesis and Biological Activities

Research has focused on synthesizing novel heterocyclic compounds derived from benzamides, including oxadiazoles and triazoles, for their anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibition and analgesic activity, suggesting potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Another study synthesized benzimidazole derivatives linked to oxadiazole rings, evaluating them for anticancer activities. Some derivatives exhibited moderate activity against breast cancer cell lines, underscoring the potential of such structural frameworks in cancer therapy (Salahuddin et al., 2014).

Antimicrobial and Antioxidant Applications

A variety of 1,2,4-triazole derivatives were synthesized and tested for their antimicrobial activities. Certain compounds displayed good to moderate activity against several microorganisms, highlighting the potential of oxadiazole and triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Novel oxadiazole derivatives containing a thiadiazole amide moiety were synthesized and evaluated for their nematocidal activity. Some compounds showed promising activity against nematodes, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).

Receptor Binding and Selectivity

- Research into the selective agonism of serotonin receptors has led to the synthesis of compounds with specific receptor affinities. For instance, studies on benzoxazine derivatives as 5-HT3 receptor antagonists have uncovered compounds with high binding affinity and potent antagonistic activity, offering insights into the design of receptor-selective drugs (Kuroita et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-2-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O4/c1-8-5-11(19-23-8)14-18-13(24-20-14)7-17-15(21)10-6-9(16)3-4-12(10)22-2/h3-6H,7H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDINZQZFNYTWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

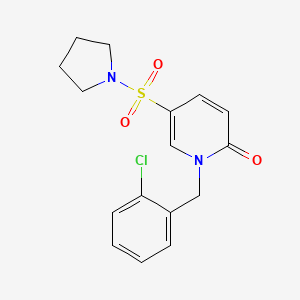

![2-(3-Methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2987373.png)

![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)

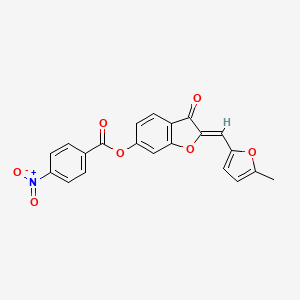

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)

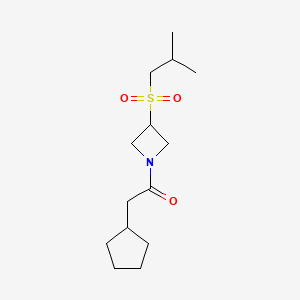

![2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2987386.png)

![(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2987395.png)